molecular formula C13H19N5O3S B2811242 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole CAS No. 2034336-54-2

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2811242
CAS No.: 2034336-54-2
M. Wt: 325.39
InChI Key: BHEORZPCLUVSRS-UHFFFAOYSA-N
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Description

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, designed for Research Use Only. This synthetic molecule features a hybrid structure incorporating two key pharmacophores: an isoxazole ring and a piperazine moiety, linked via a sulfonyl group to a 1-methyl-1H-imidazole. The isoxazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities. Scientific literature indicates that isoxazole derivatives exhibit a broad spectrum of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and immunosuppressive activities . Furthermore, compounds containing a piperazine subunit are frequently utilized to fine-tune properties such as solubility and metabolic stability, and to serve as a linker between different molecular fragments in drug design . The specific combination of these features in a single molecule suggests potential as a multi-targeting agent or for the development of novel enzyme inhibitors. Researchers may find this compound particularly valuable for probing biological pathways involving kinase inhibition , modulating immune cell function , or as a starting point for the synthesis of more complex chemical entities in the search for new therapeutic leads. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-4-[[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-11-12(7-15-21-11)8-17-3-5-18(6-4-17)22(19,20)13-9-16(2)10-14-13/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEORZPCLUVSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the methyl and sulfonyl groups.

    Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by functionalization to introduce the imidazole moiety.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a suitable β-keto ester, followed by functionalization to introduce the methyl group.

    Coupling Reactions: The final step involves coupling the imidazole, piperazine, and isoxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert ketones to alcohols or amines.

Scientific Research Applications

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core heterocycles, substituents, and synthetic strategies.

Heterocyclic Core Comparison

Compound Name/ID Core Structure Key Substituents
Target compound Isoxazole Methyl, piperazine-(imidazole sulfonyl)
Compound 4 () Thiazole 4-Chlorophenyl, pyrazolyl-triazolyl-fluorophenyl
Compound 5 () Thiazole 4-Fluorophenyl, pyrazolyl-triazolyl-fluorophenyl
Compound f () Triazolopyrimidine Piperazine-dioxolan-triazolyl, 2,4-dichlorophenyl
  • Isoxazole vs. Thiazole derivatives (e.g., Compounds 4 and 5) are often associated with antimicrobial activity, whereas isoxazole motifs are prevalent in anti-inflammatory agents .
  • Imidazole Sulfonyl vs. Triazolyl : The imidazole sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to triazolyl groups in Compounds f and g (), which are typically used for π-π stacking in kinase inhibitors .

Piperazine Derivatives

The piperazine moiety in the target compound is functionalized with a sulfonamide group, contrasting with piperazine-linked triazolopyrimidines () and pyrazolotriazolopyrimidines ().

Research Findings and Implications

  • Antimicrobial Activity : Thiazole derivatives () with fluorophenyl groups exhibit activity against resistant pathogens; substituting thiazole with isoxazole could modulate selectivity .
  • Kinase Inhibition : Piperazine-triazolyl systems () are common in kinase inhibitors (e.g., JAK/STAT pathway). The imidazole sulfonyl group in the target compound may enhance binding to ATP pockets .
  • Solubility and Bioavailability: The sulfonamide group improves water solubility compared to non-sulfonylated analogs, a critical factor in drug development .

Biological Activity

5-Methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, a piperazine moiety, and an imidazole ring with a sulfonyl group. Its molecular formula is C14H19N5O2SC_{14}H_{19}N_{5}O_{2}S, and it has a molecular weight of 337.4 g/mol. The unique combination of these functional groups contributes to its diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions at enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The sulfonyl group may participate in hydrogen bonding with various receptors, influencing their activation or inhibition.
  • Protein-Ligand Interactions : The compound's structure allows for effective binding to proteins, modulating their function and potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, structural analogs have been tested against various cancer cell lines, showing IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)Reference
Compound AA431 (Skin)1.98 ± 1.22
Compound BU251 (Glioblastoma)2.14 ± 0.003
Compound CWM793 (Melanoma)2.39 ± 0.005

These findings suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. It has shown promising results against several bacterial strains, indicating its utility in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli10
S. aureus5

These results highlight the compound's ability to disrupt bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of the target compound. Researchers synthesized multiple analogs and assessed their biological activities through in vitro assays, focusing on their efficacy against cancer cell lines and bacteria.

Study Overview

In one study, a series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells:

  • Synthesis : Derivatives were created through multi-step organic reactions.
  • Testing : The cytotoxicity was evaluated using MTT assays.
  • Results : Several derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.

Q & A

Q. What synthetic strategies are employed for synthesizing 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole?

The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Sulfonylation of 1-methyl-1H-imidazole-4-sulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonylpiperazine intermediate .
  • Step 2 : Alkylation of the piperazine nitrogen using 4-(chloromethyl)-5-methylisoxazole in the presence of a base like potassium carbonate .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., imidazole sulfonyl and isoxazole methyl groups) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonylpiperazine and isoxazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C14H20N4O3S) .

Q. How is the in vitro antimicrobial activity of this compound evaluated?

  • Agar Diffusion/Broth Microdilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values determined using serial dilutions .
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be systematically addressed?

  • Variable Analysis : Compare assay conditions (e.g., bacterial strain variants, incubation times, solvent systems). For example, discrepancies in MIC values may arise from differences in nutrient media composition .
  • Dose-Response Curves : Establish EC50 values under standardized protocols to normalize potency comparisons .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity against Gram-positive vs. Gram-negative organisms) .

Q. What experimental designs are optimal for studying environmental fate and biodegradation?

  • Laboratory Studies : Use OECD 301B (Ready Biodegradability) guidelines to assess aerobic degradation in activated sludge, monitoring parent compound and metabolites via HPLC-MS .
  • Field Studies : Deploy microcosms in soil/water systems to evaluate half-life under varying pH and temperature conditions .
  • Ecotoxicity Screening : Test effects on Daphnia magna (aquatic toxicity) and Eisenia fetida (soil toxicity) using OECD 202/207 protocols .

Q. How can reaction yields be optimized while maintaining high purity in large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency in sulfonylation and alkylation reactions .
  • Solvent Optimization : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to enhance yield and reduce toxicity .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR ensures intermediate purity, minimizing byproduct formation .

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with bacterial DNA gyrase (target for antimicrobial activity), identifying key residues (e.g., Asp73, Glu50) for hydrogen bonding with the sulfonyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

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